molecular formula C13H7Cl2N5 B8098518 4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile CAS No. 115204-76-7

4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile

Cat. No.: B8098518
CAS No.: 115204-76-7
M. Wt: 304.13 g/mol
InChI Key: VZOAGHRMLRLXBE-UHFFFAOYSA-N
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Description

4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H7Cl2N5. It is a derivative of purine, a fundamental component of nucleic acids, and is characterized by the presence of a benzonitrile group and two chlorine atoms on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,6-dichloropurine as the starting material.

  • Benzonitrile Introduction: The benzonitrile group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the purine ring is replaced by the benzonitrile group.

  • Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The benzonitrile group can be oxidized to form benzoic acid derivatives.

  • Reduction: The chlorine atoms on the purine ring can be reduced to form dechlorinated derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile group or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Benzoic acid derivatives.

  • Reduction Products: Dechlorinated purine derivatives.

  • Substitution Products: Various functionalized purine derivatives.

Scientific Research Applications

4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study the interactions of purine derivatives with biological macromolecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound can inhibit or modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2,6-Dichloropurine

  • 9H-Purin-9-ylmethylbenzonitrile

  • 2,6-Dichloro-9H-purin-9-ylmethylbenzoate

Biological Activity

4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile, with the CAS number 115204-76-7, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Chemical Formula : C13H7Cl2N5
  • Molecular Weight : 304.13 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The compound exhibits significant biological activity primarily through its interaction with various kinases. The presence of the purine moiety suggests a potential role as a kinase inhibitor, which has been a focal point in cancer therapy research. Kinase inhibitors are crucial in modulating signaling pathways that are often dysregulated in cancer cells.

Inhibition of Kinases

Recent studies have highlighted the compound's ability to inhibit specific kinases involved in cancer progression. For instance:

  • EGFR Inhibition : The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC). In vitro assays indicated low nanomolar IC50 values against EGFR mutants .

Antiproliferative Effects

In cellular assays, this compound demonstrated significant antiproliferative effects across various cancer cell lines:

  • Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical).
  • Concentration Range : Effective concentrations ranged from 1 µM to 10 µM, with notable dose-dependent responses observed .

Study 1: EGFR Mutant Inhibition

A study focused on the inhibition of EGFR mutants found that the compound exhibited:

  • IC50 Values : Approximately 5 nM against the EGFR-L858R mutant.
  • Mechanism : Binding to the ATP pocket of the kinase domain, disrupting its activity and leading to reduced cell viability in NSCLC models .

Study 2: Multikinase Activity

Another investigation assessed its multikinase inhibitory profile:

  • Targets : Included PDGFR and KIT.
  • Findings : The compound showed competitive inhibition with an IC50 value of around 20 nM for PDGFR, indicating its potential as a multi-target therapeutic agent .

Data Table

PropertyValue
CAS Number115204-76-7
Molecular Weight304.13 g/mol
Purity95%
Primary TargetEGFR
IC50 against EGFR~5 nM
IC50 against PDGFR~20 nM
Effective Concentration Range1 µM - 10 µM

Properties

IUPAC Name

4-[(2,6-dichloropurin-9-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N5/c14-11-10-12(19-13(15)18-11)20(7-17-10)6-9-3-1-8(5-16)2-4-9/h1-4,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOAGHRMLRLXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2N=C(N=C3Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557270
Record name 4-[(2,6-Dichloro-9H-purin-9-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115204-76-7
Record name 4-[(2,6-Dichloro-9H-purin-9-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-dichloro-9H-purine (16 mmol) is dissolved in DMF (50 mL) and potassium carbonate (50 mmol) is added. α-Bromo-p-tolunitrile (22 mmol) is then added and the mixture is stirred at ambient temperature for 16 hours. After filtration to remove insoluble inorganic salts, the filtrate is poured into water (1500 mL) and extracted with ethyl acetate (2×400 mL), dried over magnesium sulfate and evaporated to yield a residue which is subjected to flash silica gel chromatography using 1:2:10 ethyl acetate/acetone/hexanes. Yield 3.33 g (69%). UV, NMR and MS were consistent with structure assignment.
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
22 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate acetone hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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